Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound classified as a hydroxy ester. It features a fluorophenyl group attached to a hydroxypropionate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is identified by the CAS number 124980-98-9 and has garnered interest due to its biological activities and utility as an intermediate in organic synthesis.
The synthesis of Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid with methanol. This reaction is generally catalyzed by acids such as sulfuric acid or hydrochloric acid. The conditions often include refluxing the mixture to ensure complete conversion to the ester form .
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. The use of optimized catalysts and reaction conditions is crucial for scaling up the synthesis process while maintaining product quality. The major products from subsequent reactions include oxidized derivatives such as ketones or aldehydes, depending on the reaction conditions applied.
Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate has a molecular formula of C₁₀H₁₁F O₃ and a molecular weight of 198.19 g/mol. The compound's structure can be represented by its InChI identifier:
The InChI Key for this compound is OKWFDTMQPLAWLR-SECBINFHSA-N, which provides a unique identifier for database searches .
The compound exhibits chirality, with its (R) configuration being significant for its biological activity. This stereochemistry can influence the compound's interactions with biological targets.
Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate participates in various chemical reactions typical for esters. These include hydrolysis, where it can revert to its corresponding acid and alcohol under acidic or basic conditions. Additionally, it can undergo oxidation to yield ketones or aldehydes depending on the reagents used .
The reactivity of this compound can be attributed to the presence of both hydroxyl and ester functional groups, making it a versatile intermediate in synthetic organic chemistry.
The mechanism of action for Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate is primarily studied in the context of its biological activities. It has been explored for potential enzyme inhibition and receptor binding capabilities, which are critical for drug development processes. The specific pathways and targets of action are still under investigation, but initial studies suggest that it may interact with various biological systems, influencing metabolic pathways .
Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate is characterized by its physical state as a liquid at room temperature with specific boiling points that depend on purity and environmental conditions.
The compound's chemical properties include:
Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate finds several applications in scientific research:
The enantioselective bioreduction of methyl 3-(4-fluorophenyl)-3-oxopropanoate represents the most efficient route to the title compound, leveraging the exquisite stereocontrol of microbial dehydrogenases. Short-chain dehydrogenases/reductases (SDRs) from thermophilic organisms exhibit exceptional robustness for industrial applications. For instance, the thermophilic alcohol dehydrogenase from Thermus thermophilus HB27 (Tt27-HBDH) immobilized on macroporous agarose beads demonstrates remarkable stability and recyclability (>10 cycles) in the asymmetric reduction of β-keto esters. This enzyme achieves near-perfect enantioselectivity (ee >99%) for the (R)-enantiomer at substrate concentrations up to 300 mM, utilizing a self-sufficient cofactor recycling system where NADH is co-immobilized with the enzyme and regenerated via 2-propanol oxidation [3] [9].
The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum EbN1 exemplifies another highly selective biocatalyst. This SDR family member reduces diverse aryl ketones and β-keto esters through a tightly controlled hydride transfer mechanism involving a catalytic triad (Tyr154, Lys158, Ser141) that positions the substrate for si-face hydride attack from NADH. Docking studies confirm preferential binding of the 4-fluorophenyl substrate in the pro-(R) conformation, with the fluorophenyl moiety stabilized by hydrophobic interactions and the ester carbonyl forming hydrogen bonds with Ser141. This orientation enables exclusive formation of the (R)-alcohol with 95-98% ee in whole-cell biotransformations using E. coli expressing recombinant PEDH, with isopropanol serving as cosubstrate and solvent [1] [10].
Table 1: Performance of Dehydrogenases in Asymmetric Reduction of Methyl 3-(4-Fluorophenyl)-3-oxopropanoate
Enzyme Source | Cofactor Recycling | Product Configuration | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Thermus thermophilus HB27 | Co-immobilized NADH/IPA | (R) | >99 | 15.2 |
Aromatoleum aromaticum | Whole-cell/NADH/IPA | (R) | 98 | 8.7 |
Saccharomyces cerevisiae | Glucose/G6PDH | (R) | 95 | 5.3 |
Rhodococcus erythropolis | Formate/FDH | (R) | 97 | 10.1 |
Key operational parameters for optimizing these bioreductions include:
Chemoenzymatic routes leverage sequential chemical synthesis and enzymatic functionalization to construct the chiral center. A key approach involves asymmetric hydroxylation of prochiral 3-(4-fluorophenyl)propanoate precursors using engineered cytochrome P450 monooxygenases or diketoreductases. The strategic placement of the fluorine atom significantly influences enzymatic recognition, as evidenced by molecular dynamics simulations showing enhanced binding energy (−8.2 kcal/mol) between 4-fluorophenyl substrates and diketoreductase active sites compared to non-fluorinated analogs (−6.7 kcal/mol). This enhanced binding stems from fluorine-induced electrostatic modulation that optimizes substrate orientation for stereoselective reduction [1] [7].
Electrophilic fluorination techniques enable precise installation of fluorine prior to chiral center formation. Directed ortho-metalation of phenylacetates followed by electrophilic fluorination (using Selectfluor® or NFSI) yields 4-fluorinated aryl enolates. These intermediates undergo enzymatic reduction with ketoreductases (KREDs) exhibiting complementary stereoselectivity to chemical catalysts. For instance, KRED-101 from Codexis achieves 98% ee for (R)-enantiomers of fluorinated β-hydroxy esters, while chemical catalysts like CBS (Corey-Bakshi-Shibata) exhibit lower enantioselectivity (80-85% ee) for these substrates. This chemoenzymatic approach is particularly valuable for synthesizing fluorinated analogs of pharmaceutical intermediates like solithromycin, where fluorination enhances metabolic stability without altering the chiral configuration [7] [8].
Table 2: Impact of Fluorination on Biocatalytic Efficiency
Substrate | Enzyme | kcat (min⁻¹) | Km (mM) | ee (%) |
---|---|---|---|---|
Methyl 3-phenyl-3-oxopropanoate | PEDH | 42 ± 3 | 0.85 ± 0.12 | 90 |
Methyl 3-(4-FP)-3-oxopropanoate | PEDH | 68 ± 5 | 0.52 ± 0.08 | 98 |
Methyl 3-phenyl-3-oxopropanoate | Tt27-HBDH | 120 ± 8 | 1.20 ± 0.15 | 97 |
Methyl 3-(4-FP)-3-oxopropanoate | Tt27-HBDH | 155 ± 10 | 0.75 ± 0.09 | >99 |
FP = fluorophenyl
Dynamic kinetic resolution (DKR) integrates organocatalytic racemization with enzymatic resolution to overcome the 50% yield limitation of traditional kinetic resolution. This approach is exemplified by the synthesis of methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate via ruthenium-catalyzed racemization combined with lipase-mediated enantioselective esterification. Shvo's catalyst (0.5 mol%) efficiently racemizes the substrate at 60°C, while immobilized Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer with vinyl acetate. This continuous deracemization delivers the (R)-hydroxy ester with 97% ee and 95% yield in a single reactor, significantly outperforming stepwise resolutions [5] [6].
Chemo-enzymatic cascades represent another powerful hybrid strategy. In the patented route to Bruton's tyrosine kinase inhibitors (WO2016170545), a prochiral β-keto ester is first reduced using an organocatalytic transfer hydrogenation (Hantzsch ester, 5 mol%) to yield racemic methyl 3-(4-fluorophenyl)-3-hydroxypropanoate. Subsequent enzymatic resolution with Pseudomonas fluorescens esterase selectively hydrolyzes the (S)-enantiomer at 25°C, leaving the (R)-ester in >99% ee. The hydrolyzed (S)-acid readily precipitates from the reaction mixture, driving the equilibrium toward complete conversion. This hybrid cascade achieves 84% isolated yield of the pharmaceutically relevant (R)-enantiomer with minimal downstream purification [5].
Critical parameters for optimizing hybrid systems include:
Table 3: Hybrid Process Parameters for Synthesizing Methyl (R)-3-(4-Fluorophenyl)-3-hydroxypropanoate
Parameter | Dynamic Kinetic Resolution | Chemoenzymatic Cascade |
---|---|---|
Organocatalyst | Shvo's complex (0.5 mol%) | Hantzsch ester (5 mol%) |
Biocatalyst | CAL-B (immobilized) | P. fluorescens esterase |
Temperature | 60°C | 25°C |
Reaction Time | 24 h | 48 h |
ee (%) | 97 | >99 |
Yield (%) | 95 | 84 |
Productivity (g/L/h) | 3.2 | 1.8 |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: